Receptor Selectivity Profile: Naxaprostene Exhibits Higher IP Selectivity Compared to Treprostinil
A comparative study assessing the agonist profiles of treprostinil and naxaprostene on isolated smooth muscle preparations found that treprostinil acts as an agonist at DP₁, EP₂, and IP receptors. In contrast, naxaprostene demonstrated a more restricted profile, acting only as an IP receptor agonist [1]. This indicates that naxaprostene possesses significantly higher functional selectivity for the IP receptor relative to treprostinil.
| Evidence Dimension | Functional Receptor Agonism Profile |
|---|---|
| Target Compound Data | Agonist at IP receptors only |
| Comparator Or Baseline | Treprostinil: Agonist at DP₁, EP₂, and IP receptors |
| Quantified Difference | Qualitative difference in selectivity (single target vs. multi-target agonism) |
| Conditions | Isolated smooth muscle preparations (rat tail artery, guinea pig trachea, rabbit jugular vein) |
Why This Matters
Higher IP receptor selectivity reduces the potential for off-target effects mediated by DP₁ and EP₂ receptors, which is a critical consideration for research models where clean, IP-specific pharmacology is required.
- [1] Syed, N.H.; Jones, R.L. Assessing the agonist profiles of the prostacyclin analogues treprostinil and naxaprostene, particularly their DP₁ activity. Prostaglandins Leukot. Essent. Fatty Acids 2015, 95, 1-8. DOI: 10.1016/j.plefa.2014.11.011 View Source
